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molecular formula C12H17NO2 B8569291 N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine

Cat. No. B8569291
M. Wt: 207.27 g/mol
InChI Key: RDVKJAZTOVBREC-UHFFFAOYSA-N
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Patent
US08980913B2

Procedure details

To a mixture of benzylamine (2.18 mL, 20.0 mmol) and di-iso-propylethylamine (2.61 mL, 15.0 mmol) in acetonitrile (30 mL) was added 2-(2-bromoethyl)-1,3-dioxolane (1.17 mL, 10.0 mmol). The reaction mixture was stirred at room temperature for 72 hours. The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic phase was dried (magnesium sulfate), filtered and the solvent evaporated at reduced pressure. The residue was purified by flash column chromatography eluting with 0 to 4% methanol/dichloromethane to afford the title compound (0.836 g, 40%).
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.Br[CH2:19][CH2:20][CH:21]1[O:25][CH2:24][CH2:23][O:22]1>C(#N)C.C(OCC)(=O)C>[CH2:1]([NH:8][CH2:19][CH2:20][CH:21]1[O:25][CH2:24][CH2:23][O:22]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
2.61 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
BrCCC1OCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 0 to 4% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.836 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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